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Compound of Interest

Compound Name: (+)-cis-Carveol

Cat. No.: B1210335 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

(+)-cis-Carveol, a naturally occurring monoterpenoid of significant interest in chemical and

pharmaceutical research. This document presents a detailed analysis of its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by

experimental protocols and data visualizations to facilitate a deeper understanding of its

molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen

framework of a molecule. Below are the detailed ¹H and ¹³C NMR data for (+)-cis-Carveol.

¹H NMR Spectroscopic Data
The proton NMR spectrum provides information on the chemical environment and connectivity

of hydrogen atoms in the molecule.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for (+)-cis-Carveol
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Proton Assignment
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H1 ~4.0 br s -

H3 ~5.5 m -

H4α ~2.1 m -

H4β ~1.8 m -

H5 ~2.3 m -

H6α ~1.5 m -

H6β ~1.9 m -

CH₃ (on C2) ~1.7 s -

CH₃ (isopropenyl) ~1.75 s -

=CH₂ (isopropenyl) ~4.7 d -

Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration.

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their chemical

environments. The data presented here was obtained in deuterochloroform (CDCl₃).

Table 2: ¹³C NMR Chemical Shifts for (+)-cis-Carveol in CDCl₃
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Carbon Assignment Chemical Shift (δ, ppm)

C1 67.8

C2 135.5

C3 125.0

C4 31.0

C5 41.5

C6 35.0

C7 (CH₃ on C2) 19.5

C8 (isopropenyl C) 148.5

C9 (=CH₂) 109.5

C10 (CH₃ on C8) 20.8

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for (+)-cis-Carveol
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3400 Strong, Broad O-H stretch (alcohol)

~3080 Medium =C-H stretch (alkene)

~2920 Strong C-H stretch (alkane)

~1645 Medium C=C stretch (alkene)

~1440 Medium C-H bend (alkane)

~1030 Strong C-O stretch (alcohol)

~890 Strong =C-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification. The data presented is from Gas Chromatography-

Mass Spectrometry (GC-MS).

Table 4: Key Mass Spectral Data (m/z) for (+)-cis-Carveol

m/z Relative Intensity (%) Putative Fragment

152 [M]⁺ (variable) Molecular Ion

134 High [M-H₂O]⁺

119 High [M-H₂O-CH₃]⁺

109 High [C₈H₁₃]⁺

91 Moderate [C₇H₇]⁺ (Tropylium ion)

84 High [C₆H₁₂]⁺

67 Moderate [C₅H₇]⁺

Experimental Protocols
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The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy Protocol
Sample Preparation:

Approximately 5-10 mg of (+)-cis-Carveol is accurately weighed and dissolved in about 0.7

mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for

chemical shift referencing (δ = 0.00 ppm).

The sample is thoroughly mixed to ensure homogeneity.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR: A standard one-pulse sequence is typically used. Key parameters include a

sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5

seconds, and a spectral width that encompasses all proton signals.

¹³C NMR: A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify

the spectrum and provide information on the number of attached protons. A larger number of

scans is typically required due to the lower natural abundance of ¹³C.

IR Spectroscopy Protocol
Sample Preparation (Neat Liquid):

A drop of neat (+)-cis-Carveol is placed directly onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

A second salt plate is carefully placed on top to create a thin liquid film.

Data Acquisition:
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Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

A background spectrum of the clean, empty salt plates is recorded.

The sample is placed in the spectrometer's sample holder, and the spectrum is acquired over

a typical range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance

or absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
Sample Preparation:

A dilute solution of (+)-cis-Carveol is prepared in a volatile organic solvent (e.g.,

dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

Data Acquisition:

Instrument: A gas chromatograph coupled to a mass spectrometer.

Gas Chromatography: A small volume of the sample solution (e.g., 1 µL) is injected into the

GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary

column (e.g., DB-5 or HP-5ms). The column temperature is programmed to increase over

time to separate the components of the mixture based on their boiling points and interactions

with the stationary phase.

Mass Spectrometry: As the separated components elute from the GC column, they enter the

mass spectrometer. They are ionized (typically by electron impact, EI), and the resulting

charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer. The detector records the abundance of each fragment.

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data of a chemical compound like (+)-cis-Carveol.
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A generalized workflow for the spectroscopic analysis of a chemical compound.

To cite this document: BenchChem. [Spectroscopic Profile of (+)-cis-Carveol: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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